Journal Name:Solvent Extraction and Ion Exchange
Journal ISSN:0736-6299
IF:3.695
Journal Website:http://www.tandfonline.com/toc/lsei20/current
Year of Origin:0
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:43
Publishing Cycle:Bimonthly
OA or Not:Not
Solvent Extraction and Ion Exchange ( IF 3.695 ) Pub Date: 2023-06-27 , DOI: 10.1134/s0965544123030192
AbstractOxygen uptake by the styrene epoxide (SE)–sulfuric acid (SA) binary system in a solution consisting of 90 vol % tert-butanol and 10 vol % chlorobenzene (BUC solvent) was studied. The equation for the reaction rate as a function of reactant concentrations and the Arrhenius equation for the effective oxidation rate constant are presented. Comparison of the results obtained with the data on oxidation in related binary systems SE–perchloric acid (PCA) and SE–p-toluenesulfonic acid (TSA) shows that the specific features of the oxidation of these systems are determined by the kind of the acid catalyst.
Solvent Extraction and Ion Exchange ( IF 3.695 ) Pub Date: 2023-05-25 , DOI: 10.1134/s096554412301005x
AbstractWest Siberian crude oils from the Samotlorskoye oil field, diesel fractions, and I-20A industrial oil were desulfurized with metal chlorides (ZnCl2, FeCl3, and AlCl3) and with a reagent complex (formulation) consisting of 70 wt % AlCl3, 25 wt % oxygenated diesel fuel, and 5 wt % NaOH. Purification of a mixed diesel fraction with an AlCl3 + NaOH (at a weight ratio of 10 : 1) formulation reduced the sulfur content in the diesel mixture from 0.82 to 0.146%. When purifying I-20A with a formulation at a weight ratio of 1 : 1, the sulfur content in the oil decreased from 0.2 to 0.03%. When the West Siberian crude oil (in which organosulfur compounds had been pre-oxygenated by an ozone–oxygen mixture into sulfoxides and sulfones) was purified with a formulation at a weight ratio of 20 : 1, the sulfur content was reduced from 1.8 to 0.5 wt %. The spent formulation was disposed of by introduction into bitumen.
Solvent Extraction and Ion Exchange ( IF 3.695 ) Pub Date: 2023-05-23 , DOI: 10.1134/s0965544123030052
AbstractThe paper describes a specifically developed novel samarium cobaltate/silicon carbide composite that transforms into a high-performance carbon-resistant catalyst for dry reforming of methane into syngas (DRM). This 30%SmCoO3/70%SiC composite without hydrogen prereduction was tested in DRM at atmospheric pressure and GHSV 15 L g–1 h–1 (of an equimolar CH4–CO2 mixture). During the test, the yields of hydrogen and carbon monoxide reached 92 and 91 mol %, respectively, at 900°C, and 20 and 28 mol % at 700°C. Using XRD, TGA, and SEM examination, zero carbonization of the catalyst surface was demonstrated. It was found that, in the course of DRM, the initial composite transformed into a material that contained silicon carbide, samarium silicate, and samarium oxide, as well as metallic cobalt nanoparticles (<20 nm).
Solvent Extraction and Ion Exchange ( IF 3.695 ) Pub Date: 2023-07-28 , DOI: 10.1134/s0965544123040059
AbstractIn this work, the study of three transition metal mixtures: cobalt-molybdenum (CoMo), nickel-molybdenum (NiMo), and nickel-cobalt-molybdenum (NiCoMo) with phosphorus supported on a γ-Al2O3 were studied for the hydroprocessing of heavy crude oil. The different metallic compositions were incorporated on gamma-alumina support by incipient wetness impregnation. The materials obtained were dried at 110°C and calcined to 450°C (4 h). The catalysts were evaluated using a Parr stainless steel batch reactor at 10.6 MPa and 380°C, for one hour. Mexican heavy crude oil named Ku-Ma-Loob Zaap was used and characterized according to its chemical composition: saturates, asphaltenes, resins, and aromatics (SARA). Sulfur and nitrogen were also determined by chemiluminescence techniques. The physical measurements for qualifying the transport properties were API gravity and kinematic viscosity. Among the tested catalysts, NiCoMoP/γ-Al2O3 presented the highest activity, increasing the API gravity from 12.6 to 24.5°API and decreasing the kinematic viscosity from 9.896 to 45 cSt at 25°C. The increasing activity was strongly related to the reducibility of the metals and weakly to the metals content. The surface area and pore volume did not change with the amount of metal, so no effect related to these properties was observed. Phosphorus presence was not discussed, since approximately the same amount was used in the three samples. However, it is known that phosphorus increased the hydrotreating activity due to the increased acidity of the catalyst, making trimetallic catalysts more active than bimetallic ones. In terms of the chemical composition of the upgraded crude oil, it was evident that the asphaltenes, sulfur, and nitrogen contents decreased sharply.
Solvent Extraction and Ion Exchange ( IF 3.695 ) Pub Date: 2023-04-13 , DOI: 10.1134/s0965544123020238
AbstractSupported catalysts Mo/Al2O3 in which the support was modified with additions of (NH4)2SiF6 and H3BO3 were synthesized and tested in metathesis of propylene to ethylene and butylenes. The samples obtained were studied by low-temperature nitrogen adsorption–desorption, X-ray fluorescence analysis, energy-dispersive X-ray analysis, temperature-programmed NH3 desorption, and in situ Raman spectroscopy. The support modification with (NH4)2SiF6 does not alter the acid properties of the final catalyst, whereas the interaction of γ-Al2O3 with boric acid leads to an increase in the total acidity of the final catalyst. Modification of the support both with (NH4)2SiF6 and with H3BO3 appreciably enhances the catalyst activity but favors its faster deactivation.
Solvent Extraction and Ion Exchange ( IF 3.695 ) Pub Date: 2023-04-28 , DOI: 10.1134/s0965544123030076
AbstractFlow assurance is one of the main challenges in the oil industry. Many factors can affect the oil fluidity, including the oil °API and the formation of water-in-oil (w/o) emulsions that increase the fluid viscosity. The demulsification process aims to decrease as much as possible the water content in the crude oil. Chemical products known as demulsifiers can be used to aid in this process. In laboratory, the chemicals can be evaluated under temperature and water content conditions similar to those in the oil field. In this work, the effect of demulsifier aging on its performance, simulating oil field storage, was evaluated using synthetic w/o emulsion prepared with a heavy crude oil and brine at 55 000 ppm. The crude oil was characterized and some demulsifier properties were measured along the time. The crude oil was identified as a heavy oil containing 11.6% of asphaltenes, contributing to the w/o emulsion stability. The demulsifier performance increased with aging time, and the results strongly suggested that a mere evaporation of the additive solvent occurs, concentrating its active matter.
Solvent Extraction and Ion Exchange ( IF 3.695 ) Pub Date: 2023-04-19 , DOI: 10.1134/s0965544123010097
Erratum
Solvent Extraction and Ion Exchange ( IF 3.695 ) Pub Date: 2023-03-13 , DOI: 10.1134/s0965544123010061
AbstractThe study investigates tert-butoxy alkanols (otherwise defined as polyol tert-butyl ethers) that have vicinal tert-butoxy and hydroxy groups in their molecules from the perspective of their usability as oxygenated additives for motor gasoline. A series of propylene glycol mono-tert-butyl ether (PTBE) and glycerol di-tert-butyl ether (di-GTBE) samples were prepared: PTBE by direct acid-catalytic alkylation of diols with tert-butanol, and di-GTBE by alkylation of epichlorohydrin. Adding PTBE and di-GTBE to base motor gasoline was found to improve its antiknock performance: the average blending research octane number to blending motor octane number ratios (bRON/bMON) equaled 120/111 and 124/104 for PTBE and di-GTBE, respectively. Furthermore, the effects of the ether additives on the properties of ethanol-blended base gasoline were characterized. Finally, the study describes the effect of polyol tert-butyl ether additives on the cloud point depression of ethanol-blended gasoline (low-temperature phase stabilization) and demonstrates a positive synergistic effect of adding the ethers mixed with ethanol.
Solvent Extraction and Ion Exchange ( IF 3.695 ) Pub Date: 2023-06-09 , DOI: 10.1134/s0965544123030210
AbstractIn this work, a multicomponent demulsifier package (named BDTXI) was developed for increasing the demulsification performance of the water-in-oil emulsions. Optimized demulsifier formulation consists of three active components (1-butyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide, dodecyltriemthylammonium chloride, trioctylmethylammonium chloride), xylene, and isopropanol. A positive synergistic effect was observed among the active components of BDTXI. The concentrations of the components of the developed demulsifier package are determined based on obtaining the best synergistic effect. The demulsification efficiency of BDTXI was higher than commercial reagents at any concentration, water content, and temperature. The optimal concentration of BDTXI was 50 ppm, at which its demulsification effectiveness was more than 97%. The developed demulsifier package could adsorb at the oil-water interface, promote the colloidal dissolution of the emulsion layers, and form a hydrophilic surface characterized by a weak structural strength. The demulsification mechanism of BDTXI was based on minimizing the interfacial tension in order to be able to break the film and increase the frequency of droplet collisions. The change in the temperature and water content of the emulsions did not affect the demulsification performance of BDTXI. Moreover, the average reduction in the asphaltene flocculation parameter with the use of BDTXI and commercial reagents was about 19 and 11%. The results of the analysis of the backscattering light intensity, turbiscan stability index, zeta potential, and shear rate of the emulsions in the presence of various demulsifiers showed that BDTXI could separate the water in the emulsions more efficiently and faster than the commercial reagents.
Solvent Extraction and Ion Exchange ( IF 3.695 ) Pub Date: 2023-03-07 , DOI: 10.1134/s0965544123020068
AbstractUsing 13C NMR examination, a representative set of crude oils (86 samples, 54 oil fields and exploration areas) from the North Caucasus oil-and-gas basin (OGB) was investigated. The distribution of carbon among major structural moieties in crude oil molecules was characterized for the first time over the entire basin. Based on relevant distribution density plots, bimodal and polymodal distributions were demonstrated for all the composition parameters measured, except Σn-Alk/C4 n(1). However, even the unimodal distribution of this parameter deviated from normal. Using non-parametric statistical analysis, the North Caucasus oils were found to have markedly lower aromaticity than the Western Siberia and Volga–Urals oils. On the other hand, the North Caucasus oils showed a higher content of n-alkyls than the three OGBs previously explored, including the Eastern Siberia basin. The study confirmed the previous 1H NMR-based classification of the North Caucasus oils. According to this classification, the crude oils of this basin can be divided into three major stratigraphic groups in terms of oil composition: the oils from Triassic and Jurassic reservoirs; the oils from Cretaceous sediments; and the oils from Paleogenic and Neogenic deposits. Finally, a difference in the origin of the North Caucasus crude oils was identified between the tectonic structures adjacent to the Greater Caucasus Mountain Range (including the Indolo-Kuban Foredeep as well as the Sunzhensk and Tersk anticlinal zones of the Tersk-Caspian Foredeep) and the North-Eastern part adjacent to the Caspian Sea (including the Eastern Karpinsk Ridge and the Kuma uplift zone). The first group of oils is predominantly of marine origin with significant terrigenous admixtures, whereas the second group is of terrigenous origin. This finding dramatically changes the existing understanding of the origin of the Ciscaucasian crude oils.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
16.50 | 53 | Science Citation Index Science Citation Index Expanded | Not |
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